molecular formula C14H25NO11 B573740 4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine CAS No. 186765-90-2

4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine

Cat. No.: B573740
CAS No.: 186765-90-2
M. Wt: 383.35
InChI Key: KFEUJDWYNGMDBV-KTNASFDVSA-N
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Description

4-O-β-D-Mannopyranosyl-N-acetyl-D-glucosamine is a disaccharide composed of a β-linked mannose residue attached to the 4-hydroxyl group of N-acetyl-D-glucosamine (GlcNAc). This compound is significant in glycobiology due to its role as a structural motif in glycoproteins and glycolipids. Its β-(1→4) linkage and the presence of the N-acetyl group on GlcNAc confer unique conformational stability and resistance to enzymatic hydrolysis compared to other glycosidic linkages .

Properties

IUPAC Name

N-[(3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10+,11+,12-,13?,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEUJDWYNGMDBV-KTNASFDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Varied Glycosidic Linkages

4-O-β-D-Galactopyranosyl-N-acetyl-D-glucosamine
  • Structure : β-D-galactose linked to GlcNAc via a β-(1→4) bond.
  • Key Differences: Replacing mannose with galactose alters hydrogen bonding and steric interactions. The equatorial 4-OH of galactose (vs. axial in mannose) impacts receptor recognition.
  • Biological Activity : Exhibits high microbiological activity, likely due to its role as a lactose analog in bacterial adhesion .
N-Acetyl-3-O-methyllactosamine
  • Structure : β-D-galactose linked to 3-O-methyl-GlcNAc via β-(1→4).
  • Key Differences : The 3-O-methyl group on GlcNAc blocks enzymatic processing by glycosidases, enhancing metabolic stability.
  • Synthesis : Prepared via regioselective methylation of GlcNAc, followed by galactosylation .
N-Acetyl-2'-O-methyllactosamine
  • Structure : 2-O-methyl-β-D-galactose linked to GlcNAc via β-(1→4).
  • Key Differences : Methylation at galactose C2 hinders interactions with galactose-binding lectins (e.g., galectins).
  • Synthesis: Achieved using 2-O-methylgalactosyl donors in glycosylation reactions .

Analogues with Alternative Sugar Moieties

4-O-(2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl)-D-mannopyranose Tetraacetate
  • Structure: Acetyl-protected α-D-mannose linked to mannose via α-(1→4).
  • Key Differences: The α-linkage and acetyl groups render this compound a synthetic intermediate for oligomannose structures. Unlike the target compound, it lacks the GlcNAc moiety critical for protein glycosylation .
Benzyl 6-O-acetyl-α-D-mannopyranosyl-(1→3)-[α-D-mannopyranosyl-(1→6)]-β-D-mannopyranosyl-(1→4)-GlcNAc
  • Structure: Branched trisaccharide with α-(1→3) and α-(1→6) mannose linkages.
  • Key Differences: Branched topology and α-linkages are recognized by mannose-binding proteins (e.g., DC-SIGN), unlike linear β-linked structures .

Enzymatic and Metabolic Considerations

  • Enzymatic Hydrolysis: The β-(1→4) linkage in 4-O-β-D-mannopyranosyl-GlcNAc is resistant to lysosomal hexosaminidases, which preferentially cleave β-(1→2) or β-(1→6) bonds .
  • Synthetic Utility : Unlike methylated derivatives (e.g., 3-O-methyl-GlcNAc), the parent compound serves as a substrate for glycosyltransferases in chemoenzymatic glycoprotein synthesis .

Biological Activity

4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine (ManNAc) is a glycosylated compound that plays a significant role in the metabolism of N-glycans. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview

This compound is involved in various biological processes, particularly in the context of bacterial metabolism and host-pathogen interactions. It is synthesized through enzymatic reactions and exhibits significant biological activity, particularly in cellular signaling and immune responses.

The primary mechanism of action for this compound involves its role as a substrate for specific enzymes, notably β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase (BT1033). This enzyme catalyzes the reversible phosphorolysis of ManNAc, leading to the production of α-D-mannose 1-phosphate and N-acetyl-D-glucosamine. This pathway is crucial for the efficient utilization of ATP-stored energy in anaerobic bacteria like Bacteroides thetaiotaomicron and contributes to their metabolic flexibility .

1. Metabolic Pathways

Research indicates that this compound is metabolized through a series of glycoside hydrolase-catalyzed reactions. These reactions enable the liberation of ManNAc from N-glycans, allowing its subsequent transport into bacterial cells where it undergoes further metabolic processing .

2. Immune Modulation

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

CompoundMolecular Weight (g/mol)Biological ActivityKey Enzymes Involved
This compound 383.35Metabolism of N-glycans; immune modulationBT1033 (phosphorylase)
Beta-1,4-mannooligosaccharide VariesSimilar metabolic pathways; substrate for glycosidasesVarious glycoside hydrolases
N-acetylglucosamine 221.24Reduces inflammation; potential neuroprotective effectsVarious glycosidases

Case Study 1: Metabolism in Anaerobic Bacteria

A study identified a gene cluster in Bacteroides thetaiotaomicron that encodes enzymes necessary for the catabolism of N-glycans, including those derived from this compound. The findings suggest that this compound plays a pivotal role in energy metabolism and nutrient acquisition in gut microbiota .

Case Study 2: Clinical Implications

Q & A

Q. What experimental strategies are recommended for synthesizing 4-O-β-D-mannopyranosyl-N-acetyl-D-glucosamine with high stereochemical fidelity?

  • Methodological Answer : Synthesis typically involves regioselective glycosylation to establish the β-(1→4) linkage between mannose and GlcNAc. Key steps include:
  • Protecting group strategies : Use acetyl or benzyl groups to mask reactive hydroxyls, ensuring selective activation of the anomeric position .
  • Glycosyl donors : Employ trichloroacetimidate or imidate donors for controlled coupling .
  • Epimerization control : Alkaline conditions (pH >9.0) can facilitate C2 epimerization of GlcNAc derivatives, but pH must be monitored to avoid degradation .
  • Validation : Confirm stereochemistry via NMR (e.g., 1^1H-1^1H NOESY for axial/equatorial proton coupling) and mass spectrometry .

Q. How can the structural conformation of 4-O-β-D-mannopyranosyl-N-acetyl-D-glucosamine be characterized in solution?

  • Methodological Answer :
  • NMR spectroscopy : Use 1^1H-13^13C HSQC to assign anomeric protons and ROESY for inter-residue nuclear Overhauser effects (NOEs) to confirm glycosidic linkages .
  • Molecular dynamics (MD) simulations : Run μs-scale simulations in explicit solvent (e.g., TIP3P water) to model puckering dynamics (e.g., 4C₁ ↔ 1C₄ transitions) and compare with NMR-derived coupling constants .
  • X-ray crystallography : Co-crystallize with lectins or antibodies to stabilize specific conformers, though crystal packing may bias results .

Advanced Research Questions

Q. How do conformational dynamics of 4-O-β-D-mannopyranosyl-N-acetyl-D-glucosamine influence its interactions with glycosidases or lectins?

  • Methodological Answer :
  • Enzyme kinetics assays : Measure kcat/KMk_{cat}/K_M using synthetic substrates (e.g., p-nitrophenyl glycosides) to compare hydrolysis rates for α- vs. β-linked analogs .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and lectins (e.g., concanavalin A) to assess conformational selectivity .
  • Mutagenesis studies : Engineer glycosidase active sites (e.g., α-mannosidases) to identify residues critical for recognizing transient chair-boat intermediates .

Q. What experimental approaches resolve discrepancies between computational models and empirical data in the compound’s conformational analysis?

  • Methodological Answer :
  • Enhanced sampling MD : Apply metadynamics or replica exchange MD to overcome energy barriers and capture rare puckering states .
  • Dynamic NMR : Use Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion to detect μs-ms timescale conformational exchange in solution .
  • Controlled degradation : Compare hydrolytic rates under acidic/basic conditions to infer dominant conformers (e.g., axial vs. equatorial hydroxyl reactivity) .

Q. How can researchers evaluate the role of O-GlcNAc modifications in insulin signaling pathways using this compound?

  • Methodological Answer :
  • Metabolic labeling : Treat cells with peracetylated GlcNAc analogs (e.g., Ac4_4GlcNAz) to track O-GlcNAcylation via click chemistry and immunofluorescence .
  • Kinase activity assays : Measure IRS-1 tyrosine phosphorylation and PI3K activation in HEK293 cells treated with glucosamine to induce hexosamine pathway flux .
  • CRISPR interference : Knock down O-GlcNAc transferase (OGT) in muscle cells to isolate the compound’s specific effects on insulin receptor trafficking .

Data Contradiction Analysis

Q. How to address conflicting reports on the rigidity of the 4C₁ chair conformation in GlcNAc derivatives?

  • Methodological Answer :
  • Contextualize experimental conditions : Crystallography often stabilizes 4C₁ chairs, while NMR/MD detect dynamic equilibria in solution .
  • Compare force fields : Test AMBER vs. CHARMM carbohydrate parameters in MD simulations to identify force field biases .
  • Synthetic perturbations : Introduce sulfonation or methyl glycosides to probe substituent effects on puckering (e.g., 6-O-sulfo groups slow 4C₁→1C₄ transitions) .

Methodological Tables

Technique Application Key Considerations References
Regioselective glycosylationSynthesis of β-(1→4) linkagesProtect C3/C6 hydroxyls to prevent branching
μs-scale MD simulationsConformational dynamics in solutionUse explicit solvent models (e.g., TIP3P)
CPMG relaxation dispersionDetect μs-ms conformational exchangeOptimize νCPMGν_{CPMG} to match exchange timescales
ITCLectin binding thermodynamicsUse low buffer concentrations to minimize heats

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine
Reactant of Route 2
4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine

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